N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-3-24-16-11-9-14(10-12-16)19-18(23)17-13(2)22(21-20-17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSERFZGCTGWNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.
Substitution Reactions: The phenyl and ethoxyphenyl groups are introduced through substitution reactions, where appropriate phenyl derivatives are reacted with the triazole core.
Amidation: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Mechanism of Action:
The compound exhibits promising antibacterial properties, particularly against Gram-negative bacteria. It has been shown to inhibit the growth of various pathogenic strains such as Escherichia coli and Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism involves disruption of bacterial capsule biogenesis, which is crucial for virulence in urinary tract infections (UTIs) .
Case Studies:
A notable study demonstrated that N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide effectively reduced the capsule formation in Klebsiella pneumoniae, leading to a significant decrease in pathogenicity . The compound's efficacy was quantified using minimal inhibitory concentration (MIC) assays, showing values as low as 25 µM for effective inhibition .
Anticancer Properties
Research Findings:
The compound has been investigated for its anticancer potential, particularly against various cancer cell lines. Its structure allows it to interact with cellular targets involved in tumor growth and proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways .
Data Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Caspase activation |
| A549 (Lung) | 18 | Cell cycle arrest |
Leishmanicidal Activity
Recent studies have highlighted the compound's potential in treating leishmaniasis. It has been shown to disrupt the dimerization of Leishmania infantum Trypanothione Reductase (LiTryR), a critical enzyme for the survival of the parasite . This disruption leads to increased oxidative stress within the parasite, ultimately resulting in cell death.
Case Study:
In a study involving various triazole derivatives, this compound demonstrated superior leishmanicidal activity compared to traditional treatments . The compound exhibited an IC50 value significantly lower than that of existing therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Modifications in substituents on the triazole ring have shown varying degrees of biological activity.
Key Findings:
Research indicates that specific substitutions enhance antibacterial and anticancer activities while maintaining low toxicity profiles . For instance, altering the ethoxy group can significantly affect the compound's solubility and bioavailability.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the synthesis of prostaglandins, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Triazole Substituents
a) N-Substituted Phenyl Groups
- N-(4-Methylphenyl) analogs: describes 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives. These compounds were synthesized via coupling with amines after thionyl chloride activation .
- N-(2-Methoxyphenyl) analogs : lists a compound with a 2-methoxyphenyl group at position 1. The methoxy group’s electron-donating properties may influence electronic distribution and binding interactions compared to the unsubstituted phenyl in the target compound .
b) Carboxamide Modifications
- Thiadiazole and Thiazole Hybrids : and highlight derivatives where the carboxamide is conjugated with thiadiazole or thiazole rings. For example, compound 9b (a 1,3,4-thiadiazole derivative) showed potent antitumor activity against HepG2 (IC₅₀ = 2.94 µM), while 12a (a thiazole derivative) inhibited both HepG2 and MCF-7 cell lines (IC₅₀ = 1.19 and 3.4 µM, respectively). These heterocycles introduce additional hydrogen-bonding sites and rigidity, enhancing target affinity .
- Guanidine Conjugates : reports triazole-guanidine conjugates with anti-inflammatory activity. The guanidine group’s basicity and charge may improve solubility and interaction with charged residues in biological targets .
Substituent Positional Effects
- Ethoxy vs. Methoxy Groups : describes a compound with a 2-ethoxyphenyl carboxamide group. The ethoxy group’s larger size and higher lipophilicity compared to methoxy (e.g., in ) may alter pharmacokinetic properties, such as metabolic stability and tissue penetration .
- 4-Ethoxyphenyl vs. Acetylphenyl : In , the carboxamide is linked to a 4-acetylphenyl group. The acetyl moiety introduces a polar carbonyl group, which could enhance binding to enzymes or receptors requiring polar interactions .
Biological Activity
N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 336.38 g/mol. The compound features a triazole ring, which is known for its bioactivity, particularly in antimicrobial and anticancer applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the Triazole Ring : This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
- Amidation : The carboxylic acid derivative is converted to an amide by reacting with an amine under appropriate conditions.
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell membranes .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 0.12 µg/mL |
| B | S. aureus | 0.25 µg/mL |
| C | Pseudomonas aeruginosa | 0.50 µg/mL |
Anticancer Activity
This compound has also been studied for its anticancer potential. It has shown promising results in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study evaluated the compound's effect on HeLa cells (cervical cancer) and reported an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
| HCT116 | 12 | Inhibition of tubulin assembly |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for microbial survival.
- Membrane Disruption : Similar triazole derivatives have been shown to disrupt microbial membranes, leading to cell lysis.
- Cytotoxic Effects : In cancer cells, it may induce apoptosis through mitochondrial pathways or by activating caspases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how is its structural purity validated?
- Methodology : Synthesis typically involves multi-step reactions, such as condensation of substituted anilines with isocyanides followed by cyclization using sodium azide (analogous to methods for structurally similar triazoles in ). Structural validation employs nuclear magnetic resonance (NMR; e.g., H and C spectra), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm purity and regiochemistry .
- Data Example : For triazole derivatives, H-NMR typically shows distinct peaks for triazole protons (~7.5–8.5 ppm) and aromatic substituents, while HRMS confirms the molecular ion (e.g., [M+H] at m/z 311.31 for a related compound in ).
Q. What biological activities have been reported for this compound, and what experimental models were used?
- Findings : The compound was isolated from Gnaphalium polycaulon and demonstrated antibacterial and anti-inflammatory activity in preliminary assays (). Similar triazole derivatives show enzyme inhibition (e.g., COX-2 in ) and anticancer potential.
- Experimental Design : Bioactivity studies often use in vitro enzyme inhibition assays (e.g., COX-2 ELISA) and cell viability tests (e.g., MTT assay on cancer cell lines). In vivo models may include rodent inflammation models (e.g., carrageenan-induced paw edema) .
Q. How is the crystal structure of this compound determined, and which software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness and compatibility with modern detectors . WinGX and ORTEP provide visualization and data processing support .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
- Approach :
Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2). Compare binding energies with experimental IC values.
SAR Analysis : Systematically modify substituents (e.g., ethoxyphenyl group) and correlate changes with activity trends.
Solubility Optimization : Address low aqueous solubility (common in triazoles, as noted in ) via co-solvents or prodrug strategies to improve bioavailability .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodology :
- Derivatization : Introduce electron-withdrawing groups (e.g., halogens) or methyl groups to reduce oxidative metabolism.
- Isotope Labeling : Use C or H isotopes for pharmacokinetic tracing in rodent models.
- LC-MS/MS Analysis : Quantify metabolites in plasma or liver microsomes to identify degradation pathways .
Q. How can structural contradictions in crystallographic data (e.g., bond length anomalies) be addressed during refinement?
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
